molecular formula C22H24N2O4S B2677375 4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-25-0

4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2677375
CAS RN: 865174-25-0
M. Wt: 412.5
InChI Key: OPQSAUZZDAAEBI-FCQUAONHSA-N
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Description

Benzamides are a significant class of amide compounds. They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides is typically analyzed using spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .


Chemical Reactions Analysis

Benzamides have been shown to exhibit various chemical reactions, including antioxidant activity, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. They are typically analyzed using spectroscopic and elemental methods .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is not fully understood. However, it is believed that this compound interacts with specific enzymes and proteins, leading to changes in their activity or function. This interaction results in the fluorescence of the compound, which can be used to detect the presence of these enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal biochemical and physiological effects. This compound has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is its ability to detect specific enzymes and proteins with high sensitivity and specificity. This compound is also easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of this compound is its limited stability, which can affect its performance in certain experiments.

Future Directions

There are several future directions for the study of 4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Another direction is the use of this compound in the development of new diagnostic tools for the detection of specific enzymes and proteins. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide involves the reaction of 6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-amine with acetic anhydride in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified using various techniques such as column chromatography.

Scientific Research Applications

4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide has been extensively studied for its potential applications in various fields. In scientific research, this compound is primarily used as a fluorescent probe for the detection of specific enzymes and proteins. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-27-13-12-24-19-11-10-18(28-5-2)14-20(19)29-22(24)23-21(26)17-8-6-16(7-9-17)15(3)25/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQSAUZZDAAEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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